molecular formula C16H22BrClN2O2 B2681943 4-(4-BOC-Piperazino)methyl-2-bromo-1-chlorobenzene CAS No. 1881290-94-3

4-(4-BOC-Piperazino)methyl-2-bromo-1-chlorobenzene

Cat. No.: B2681943
CAS No.: 1881290-94-3
M. Wt: 389.72
InChI Key: LRECVIRSBBGIAU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BOC-Piperazino)methyl-2-bromo-1-chlorobenzene typically involves the reaction of 2-bromo-1-chlorobenzene with 4-(tert-butoxycarbonyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-BOC-Piperazino)methyl-2-bromo-1-chlorobenzene can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would produce a biaryl compound .

Scientific Research Applications

4-(4-BOC-Piperazino)methyl-2-bromo-1-chlorobenzene is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-(4-BOC-Piperazino)methyl-2-bromo-1-chlorobenzene is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-BOC-Piperazino)methyl-2-chlorobenzene
  • 4-(4-BOC-Piperazino)methyl-2-bromo-1-fluorobenzene
  • 4-(4-BOC-Piperazino)methyl-2-iodo-1-chlorobenzene

Uniqueness

4-(4-BOC-Piperazino)methyl-2-bromo-1-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns compared to similar compounds. This dual halogenation allows for a wider range of chemical transformations and applications .

Properties

IUPAC Name

tert-butyl 4-[(3-bromo-4-chlorophenyl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrClN2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-14(18)13(17)10-12/h4-5,10H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRECVIRSBBGIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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